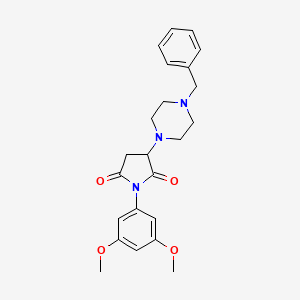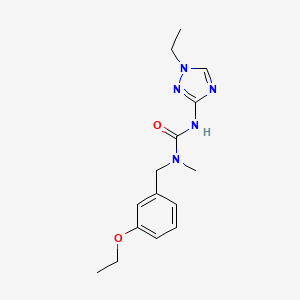![molecular formula C19H20N2O3 B4024310 2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4024310.png)
2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where morpholine or benzamide derivatives serve as key components. For instance, research on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related in complexity and potentially relevant to the synthesis strategies of the target compound, showcases a practical synthesis method that might offer insights into analogous synthetic routes for morpholine and benzamide derivatives (Qiu et al., 2009)(Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and benzamide frameworks, such as "2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide," can be analyzed through spectroscopic methods and computational chemistry. Studies on related compounds often explore the stability and electronic distribution within the molecule, affecting its reactivity and physical properties. For example, research on the MLCT excited states of cuprous compounds with phenanthroline derivatives provides insights into the electronic structure that could be analogous to the target compound's molecular structure (Scaltrito et al., 2000)(Scaltrito et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of morpholine and benzamide derivatives are influenced by their functional groups and molecular structure. Studies like those on the redox-cycling and intercalating properties of copper(II) complexes with non-steroidal anti-inflammatory drugs and phenanthroline functionality reveal complex chemical behaviors that could be relevant to understanding the reactivity of "2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide" (Šimunková et al., 2019)(Šimunková et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Research on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals provides a perspective on how the physical properties of similar compounds are analyzed and understood (Werner et al., 2012)(Werner et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and potential for forming complexes, define the applications and handling of the compound. Research on morpholines and their synthesis and biological activity highlights the broad spectrum of chemical properties and activities these types of compounds can exhibit (Palchikov, 2013)(Palchikov, 2013).
Propiedades
IUPAC Name |
2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-2-3-5-17(14)18(22)20-16-8-6-15(7-9-16)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEHUHONFIJOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4024232.png)

![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4024247.png)
![N-(4-{3-[(3,4-dichlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4024252.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4024257.png)
![ethyl oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetate](/img/structure/B4024261.png)
![4-{5-methyl-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4024264.png)


![ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4024299.png)

![2-(4-ethoxyphenyl)-9-(4-pyridinyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4024316.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4024320.png)